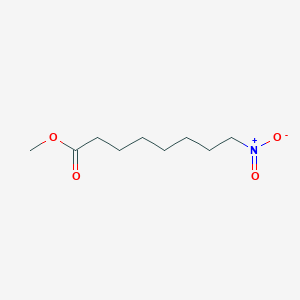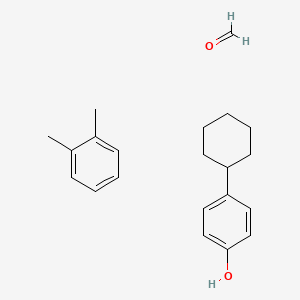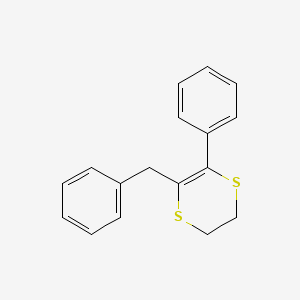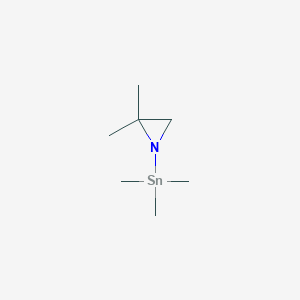
1-(3-Bromo-2-chloropropoxy)-3-chloro-2,2-bis(chloromethyl)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-2-chloropropoxy)-3-chloro-2,2-bis(chloromethyl)propane is an organic compound with a complex structure It is characterized by the presence of multiple halogen atoms, including bromine and chlorine, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-chloropropoxy)-3-chloro-2,2-bis(chloromethyl)propane typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 3-bromo-2-chloropropanol with 3-chloro-2,2-bis(chloromethyl)propane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromo-2-chloropropoxy)-3-chloro-2,2-bis(chloromethyl)propane undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can lead to the formation of alcohols, while oxidation reactions may produce carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-2-chloropropoxy)-3-chloro-2,2-bis(chloromethyl)propane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(3-Bromo-2-chloropropoxy)-3-chloro-2,2-bis(chloromethyl)propane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3-chloropropane: A simpler compound with similar halogen atoms but a less complex structure.
3-Bromo-2-chloropropanol: Another related compound used in the synthesis of 1-(3-Bromo-2-chloropropoxy)-3-chloro-2,2-bis(chloromethyl)propane.
Uniqueness
This compound is unique due to its multiple halogen atoms and complex structure, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
58294-47-6 |
|---|---|
Molekularformel |
C8H13BrCl4O |
Molekulargewicht |
346.9 g/mol |
IUPAC-Name |
1-(3-bromo-2-chloropropoxy)-3-chloro-2,2-bis(chloromethyl)propane |
InChI |
InChI=1S/C8H13BrCl4O/c9-1-7(13)2-14-6-8(3-10,4-11)5-12/h7H,1-6H2 |
InChI-Schlüssel |
MAFZOWQIEMVYLH-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CBr)Cl)OCC(CCl)(CCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[(Butan-2-yl)oxy]phenyl}-2-iodobenzamide](/img/structure/B14610988.png)

![2-Methyl-3-[3-methyl-5-(4-methylphenoxy)pent-3-EN-1-YL]-2-pentyloxirane](/img/structure/B14611000.png)



![3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine](/img/structure/B14611010.png)







